molecular formula C20H32O5 B13392738 lipoxin-A4

lipoxin-A4

Cat. No.: B13392738
M. Wt: 352.5 g/mol
InChI Key: IXAQOQZEOGMIQS-UHFFFAOYSA-N
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Description

Lipoxin A4 (LXA4) is a bioactive lipid mediator derived from arachidonic acid via lipoxygenase pathways. It acts as a potent anti-inflammatory and pro-resolving molecule by binding to the G-protein-coupled receptor ALX/FPR2, expressed on leukocytes and epithelial cells . LXA4 inhibits neutrophil chemotaxis, reduces vascular adhesion, and stimulates monocyte recruitment to resolve inflammation . In liver fibrosis models, LXA4 restores T lymphocyte (CD3+) and B lymphocyte (CD19+) imbalances, lowers pro-inflammatory cytokines (TNF-α, IFN-γ, IL-6), and attenuates fibrotic markers like collagen deposition .

Properties

IUPAC Name

5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAQOQZEOGMIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Total Organic Synthesis

The synthetic approach to LXA4 involves constructing its intricate stereochemistry and functional groups through multi-step organic reactions. Sullivan et al. (2022) demonstrated an asymmetric synthesis of Bicyclo[1.1.1]pentane (BCP)-containing LXA4 mimetics, which serve as analogs with enhanced stability and bioactivity. The key steps included:

Research Outcome: The synthetic analogs exhibited potent biological activity, mimicking native LXA4's anti-inflammatory effects, with improved metabolic stability.

Stereoselective Synthesis Strategies

The stereochemistry of LXA4 is crucial for its biological activity. Researchers have employed:

Table 1: Key Synthetic Steps and Conditions

Step Reaction Catalyst/Reagent Conditions Outcome
1 Suzuki coupling Pd(PPh3)4 Reflux Carbon skeleton assembly
2 Epoxidation Sharpless epoxidation reagents Room temperature Stereoselective epoxide formation
3 Hydroxylation OsO4/NMO Mild conditions Hydroxy group introduction
4 Oxidation Dess–Martin periodinane Room temperature Conversion to aldehyde/ketone

Synthesis of Synthetic Lipoxin Mimetics

Given the instability of native LXA4, synthetic mimetics have been developed:

  • Bicyclo[1.1.1]pentane (BCP) Mimetics: As described by Sullivan et al., these mimic the structural features of LXA4 and are synthesized via a sequence of coupling, reduction, and functionalization steps, resulting in compounds with >98% purity.

Enzymatic and Transcellular Biosynthesis

Enzymatic Pathways

Native biosynthesis of LXA4 involves transcellular lipoxygenase activity:

  • Initial Oxygenation: Catalyzed by 5-lipoxygenase (5-LO) in leukocytes, converting arachidonic acid to 5-hydroperoxyeicosatetraenoic acid.
  • Second Oxygenation: Involving 12/15-lipoxygenase (12/15-LO) in neighboring cells, leading to lipoxin formation.

Research Findings: RAW 264.7 macrophages express all enzymes necessary for endogenous LXA4 production, with expression modulated by inflammatory stimuli such as lipopolysaccharide (LPS) (see).

Chemical Mimicry of Biosynthesis

Synthetic routes aim to replicate enzymatic steps via chemical reactions, employing regio- and stereoselective transformations to produce LXA4 analogs with similar bioactivity.

Advances in Synthesis and Biological Evaluation

Synthetic Analogs and Mimetics

  • Imidazole- and Oxazole-Containing Mimetics: Developed through asymmetric synthesis, these compounds exhibit potent anti-inflammatory activity and resistance to rapid metabolic inactivation, as reported by de Gaetano et al. (2019) ().

Data on Synthesis Efficiency and Biological Activity

Method Key Features Yield Bioactivity References
Total Organic Synthesis Multi-step, stereoselective Variable Mimics native LXA4 Sullivan et al., 2022
Enzymatic Biosynthesis Transcellular lipoxygenase activity N/A Endogenous production ,
Synthetic Mimetics Structural analogs with enhanced stability >98% purity Potent anti-inflammatory effects de Gaetano et al., 2019

Notes and Considerations

  • Stereochemistry: Critical for biological activity; stereoselective reactions are essential.
  • Stability: Native LXA4 is rapidly metabolized; synthetic analogs aim to improve stability.
  • Scalability: Total synthesis remains complex; enzymatic and semi-synthetic methods are promising for large-scale production.
  • Analytical Validation: LC-MS/MS techniques are employed for confirming purity and structure, with detection limits as low as 0.1 ng/ml ().

Chemical Reactions Analysis

Degradation Pathways of LXA4

LXA4 undergoes rapid oxidation to form biologically active metabolites:

2.1. Oxidation to 15-Oxo-LXA4

  • Enzyme : 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the hydroxyl group at carbon 15 of LXA4 to a ketone, forming 15-oxo-LXA4 .

  • Biological Impact :

    • 15-oxo-LXA4 is an α,β-unsaturated carbonyl compound, acting as an electrophile to alkylate nucleophilic cysteine residues in proteins .

    • Modulates redox-sensitive transcription factors (e.g., Nrf2) and inhibits NF-κB-regulated pro-inflammatory pathways .

2.2. Reduction of 15-Oxo-LXA4

  • Enzyme : Prostaglandin reductase 2 (PTGR2) reduces the C13-C14 double bond of 15-oxo-LXA4, yielding 13,14-dihydro-15-oxo-LXA4 , which is non-electrophilic .

Degradation Pathway Overview

  • LXA415-oxo-LXA4 (via 15-PGDH)

  • 15-oxo-LXA413,14-dihydro-15-oxo-LXA4 (via PTGR2)

Metabolic Stability and Aspirin-Triggered Analogs

  • Native LXA4 :

    • Rapidly oxidized to 15-oxo-LXA4, resulting in a short half-life .

  • Aspirin-Triggered 15-epi-LXA4 (ATL) :

    • Formed via COX-2-mediated conversion of AA to 15R-HPETE, followed by 5-LO catalysis .

    • Key Advantages :

      • Enhanced Stability : Resists oxidation by 15-PGDH due to stereospecificity, extending its half-life .

      • Biological Activity : Retains anti-inflammatory properties while being more metabolically stable .

Comparison of LXA4 and 15-epi-LXA4

Feature Native LXA4 15-epi-LXA4 (ATL)
Oxidation Susceptibility High (rapidly converted to 15-oxo-LXA4) Low (stereoresistance to 15-PGDH)
Half-Life Short (minutes) Extended (~2-fold)
Biological Activity Anti-inflammatory Similar to LXA4

Biological Implications of Metabolites

  • 15-Oxo-LXA4 :

    • Alkylates cysteine residues in proteins, modulating redox-sensitive pathways (e.g., Nrf2 activation) .

    • Induces anti-inflammatory gene expression (e.g., heme oxygenase-1) and suppresses NF-κB-driven pro-inflammatory mediators .

  • Synthetic LXA4 :

    • Studies in macrophages show no direct ligand activity for FPR2 receptor .

    • Biological effects are likely mediated by its oxidized metabolites (e.g., 15-oxo-LXA4) rather than LXA4 itself .

Key Research Findings

  • Endogenous Synthesis Challenges :

    • Despite the presence of synthetic enzymes (5-LO, FLAP, 12/15-LO), LXA4 and 15-oxo-LXA4 were undetectable in macrophages under experimental conditions .

    • Suggests that LXA4 may be transiently formed and rapidly converted to metabolites .

  • Electrophilic Signaling :

    • 15-oxo-LXA4’s electrophilic nature enables covalent modifications of cysteine proteomes, bypassing traditional receptor-mediated pathways .

  • Aspirin’s Role :

    • Aspirin triggers the formation of 15-epi-LXA4, which is more stable and retains anti-inflammatory effects .

Scientific Research Applications

Lipoxin A4 (LXA4) and its analogs have garnered interest for their roles in resolving inflammation, influencing the immune system, and potentially treating various diseases . LXA4 is a specialized pro-resolving lipid mediator that acts as a critical brake after injury or infection by inhibiting immune cell recruitment, chemotaxis, adhesion, and transmigration .

Scientific Research Applications

AERD and Respiratory Disease Aspirin-exacerbated respiratory disease (AERD) is characterized by severe inflammation of the respiratory tract after ingesting cyclooxygenase-1 inhibitors .

  • A study on aspirin desensitization in AERD patients showed that while plasma lipoxin-A4 levels were similar among AERD patients, aspirin-tolerant asthmatic patients, and healthy controls, clinical parameters improved with aspirin desensitization treatment .
  • Aspirin desensitization is an effective clinical treatment for AERD patients, and the expression of IFN gamma and IL-10 in CD4(+) T lymphocytes may be related to its mechanism of action .

Stem Cell Research LXA4 has shown promise in stem cell research, particularly concerning inflammation and immunomodulation .

  • LXA4 can attenuate or prevent the inflammatory response via the immunosuppressive activity of Stem Cells of the Apical Papilla (SCAP) .
  • LXA4 significantly enhanced proliferation, migration, and wound healing capacity of SCAP through the activation of its receptor, ALX/FPR2 .
  • LXA4 reduced LPS-induced production of cytokines, chemokines, and VEGF in a dose-dependent manner .

Type 2 Diabetes Mellitus LXA4 may have a protective effect on type 2 diabetes mellitus (T2DM) development .

  • Animal studies suggest LXA4 may directly affect the adipocyte insulin signaling pathway, preventing T2DM development .
  • LXA4 can reduce nuclear factor-κB activation and the release of inflammatory cytokines .
  • LXA4 exhibited the ability to reverse adipose autophagy induced by a high-fat diet in animal models .

Tumor Growth and Angiogenesis Lipoxins can suppress tumor growth by inhibiting tumor-related angiogenesis .

  • LXA4 inhibited the production of vascular endothelial growth factor and reduced hypoxia-inducible factor-1α level in mouse hepatocarcinoma cells .
  • An LXA4 analog, BML-111, blocked the expression of vascular endothelial growth factor in serum and tumor sections from H22-bearing mice .
  • BML-111 suppressed tumor-related angiogenesis in vivo and enhanced in situ apoptosis while inhibiting macrophage infiltration in tumor tissue .

Vascular Protection LXA4 demonstrates vascular-protective properties .

  • During ischemia, platelet/neutrophil aggregates are formed, which allows the transcellular biosynthesis of LXA4 .
  • Aspirin can activate the biosynthetic pathway of LXA4 .
  • LXA4 is formed through the concerted action of neutrophils and platelets .

Mechanism of Action

Lipoxin-A4 exerts its effects by binding to specific receptors on the surface of immune cells, such as the ALX/FPR2 receptor. This binding triggers a cascade of signaling events that lead to the inhibition of pro-inflammatory cytokine production, promotion of apoptotic cell clearance, and regulation of immune cell behavior. Key molecular targets and pathways involved include nuclear factor κB, activator protein-1, and peroxisome proliferator-activated receptor γ .

Comparison with Similar Compounds

Comparison with Similar Compounds

Resolvins and Protectins

Resolvins (e.g., Resolvin D1, E1) and protectins are omega-3 fatty acid-derived pro-resolving mediators. While LXA4 and resolvins both suppress NF-κB and cytokine production, resolvins are more effective in chronic inflammatory conditions like rheumatoid arthritis, where their levels correlate inversely with disease severity . Unlike LXA4, resolvins primarily target macrophage efferocytosis and neutrophil apoptosis, emphasizing their role in later resolution phases .

Key Differences:

Feature LXA4 Resolvins
Precursor Arachidonic acid Omega-3 fatty acids (EPA/DHA)
Receptor ALX/FPR2 GPR32, ChemR23
Primary Action Inhibits neutrophil adhesion Enhances macrophage phagocytosis
Clinical Relevance Liver fibrosis, atherosclerosis Chronic arthritis, sepsis
Metabolic Stability Rapidly inactivated by 15-PGDH Longer half-life in vivo

Sources:

Aspirin-Triggered 15-epi-LXA4 (ATL)

ATL, a stable epimer of LXA4 generated via aspirin-acetylated COX-2, shares LXA4’s anti-inflammatory effects but with enhanced metabolic stability. Both inhibit peroxynitrite formation and IL-8 expression in leukocytes, but ATL demonstrates superior efficacy in reducing neutrophil infiltration at nanomolar concentrations .

Mechanistic Overlap:

  • Suppression of NF-κB and AP-1 activation .
  • Reduction in CXCL10 and CXCR3 chemokine expression .

Leukotriene B4 (LTB4)

LTB4, another arachidonic acid metabolite, is pro-inflammatory, promoting neutrophil chemotaxis and cytokine release. Unlike LXA4, which downregulates CD11b/CD18 integrins to inhibit neutrophil adhesion, LTB4 enhances these markers via its BLT1 receptor .

Contrast in Signaling:

Parameter LXA4 LTB4
Receptor ALX/FPR2 BLT1
Effect on Neutrophils Inhibits adhesion and ROS Promotes chemotaxis and ROS
Cytokine Regulation Reduces TNF-α, IL-6 Induces IL-8

Sources:

Biological Activity

Lipoxin A4 (LXA4) is a specialized pro-resolving mediator derived from arachidonic acid that plays a crucial role in the resolution of inflammation. Its biological activities include modulation of immune responses, promotion of tissue repair, and enhancement of antimicrobial defense. This article provides an overview of LXA4's biological activity, supported by research findings, case studies, and data tables.

LXA4 exerts its effects through various mechanisms:

  • Inhibition of Neutrophil Infiltration : LXA4 reduces the recruitment of neutrophils to sites of inflammation, thereby limiting tissue damage and promoting resolution .
  • Promotion of Efferocytosis : It stimulates macrophages to engulf apoptotic cells, a process known as efferocytosis, which is vital for resolving inflammation .
  • Regulation of Cytokine Production : LXA4 decreases the production of pro-inflammatory cytokines such as IL-8 and TNF-α by inhibiting NF-κB activation in leukocytes .
  • Enhancement of Macrophage Polarization : LXA4 promotes the transition from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages, facilitating tissue repair and regeneration .

Anti-inflammatory Properties

LXA4 has been shown to reduce inflammation in various models:

  • Chronic Inflammation : In studies involving chronic inflammatory conditions, LXA4 administration led to a significant reduction in inflammatory markers and improved clinical outcomes .
  • Obesity-related Inflammation : Research indicates that LXA4 attenuates obesity-induced adipose inflammation by modulating macrophage polarization and reducing pro-inflammatory cytokines .

Antimicrobial Activity

LXA4 demonstrates direct antimicrobial properties against pathogens such as Pseudomonas aeruginosa. It enhances the efficacy of antibiotics like ciprofloxacin and imipenem against biofilm formation, suggesting its potential use in treating chronic infections .

Case Studies

  • Type 2 Diabetes Mellitus (T2DM) :
    • A cohort study involving 2,755 participants found that higher levels of LXA4 were associated with a reduced risk of developing T2DM. Specifically, participants with LXA4 levels above 2.84 ng/mL had a hazard ratio (HR) of 0.63 for T2DM compared to those with lower levels .
  • Aspirin-exacerbated Respiratory Disease (AERD) :
    • In patients with AERD undergoing aspirin desensitization, plasma levels of LXA4 were measured before and after treatment. The results indicated no significant change in LXA4 levels post-treatment; however, improvements in clinical symptoms were noted, highlighting the complex role of LXA4 in inflammatory responses .

Table 1: Summary of Biological Activities of Lipoxin A4

Biological ActivityDescription
Inhibition of Neutrophil InfiltrationReduces neutrophil recruitment to inflamed tissues
Promotion of EfferocytosisEnhances macrophage clearance of apoptotic cells
Regulation of CytokinesDecreases pro-inflammatory cytokine production
Antimicrobial EffectsIncreases antibiotic efficacy against biofilms
Modulation of Macrophage PhenotypeShifts macrophages from M1 to M2 phenotype

Table 2: Clinical Findings on Lipoxin A4 Levels in Various Conditions

ConditionStudy PopulationKey Findings
Chronic InflammationVarious modelsReduced inflammatory markers with LXA4 treatment
Type 2 Diabetes Mellitus2,755 participantsHigher LXA4 levels correlated with lower T2DM risk
Aspirin-exacerbated Respiratory DiseaseAERD patientsNo significant change in LXA4 post-desensitization treatment

Q & A

Basic Research Questions

Q. How can I formulate a focused research question on lipoxin-A4's mechanisms in inflammatory resolution?

  • Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your inquiry. For example:

  • Population: Specific cell types (e.g., macrophages) or disease models (e.g., diabetic rats ).
  • Intervention: this compound administration or receptor modulation.
  • Outcome: Quantify resolution metrics (e.g., cytokine levels, leukocyte infiltration).
    • Refine questions by reviewing gaps in literature, such as conflicting data on receptor specificity .

Q. What experimental models are appropriate for studying this compound's bioactivity?

  • In vivo models : Streptozotocin-induced diabetic rats for metabolic inflammation studies (e.g., measuring LXA4 alongside ADMA and 15-LOX ).
  • In vitro systems : Primary immune cells (neutrophils, macrophages) to assess anti-inflammatory signaling pathways.
  • Ex vivo assays : Human tissue explants to validate translational relevance.

Q. Which analytical techniques are critical for quantifying this compound in biological samples?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Gold standard for sensitivity and specificity in detecting low-abundance lipid mediators.
  • ELISA : Validate findings with antibody-based assays, but ensure cross-reactivity checks.
  • Histopathology : Correlate biochemical data with tissue-level changes (e.g., cardiac or renal damage in diabetic models ).

Q. How should I design a study investigating this compound's role in chronic inflammation?

  • Longitudinal design : Track LXA4 levels and inflammatory markers over time in chronic disease models.
  • Control groups : Include sham-treated cohorts and positive/negative controls (e.g., COX/LOX inhibitors).
  • Outcome measures : Combine molecular (e.g., 5-LOX/15-LOX activity) and functional endpoints (e.g., phagocytosis efficiency) .

Advanced Research Questions

Q. How can contradictory findings about this compound's receptor interactions be resolved?

  • Triangulation : Use multiple methods (e.g., siRNA knockdown, receptor antagonists, and structural modeling) to confirm target specificity.
  • Dose-response studies : Identify non-linear effects or biphasic responses at varying concentrations.
  • Meta-analysis : Systematically evaluate published data to identify confounding variables (e.g., species-specific receptor expression ).

Q. What strategies integrate multi-omics data to map this compound's metabolic networks?

  • Transcriptomics and metabolomics : Pair RNA-seq data with lipidomic profiling to identify upstream/downstream pathways.
  • Pathway enrichment tools : Use platforms like KEGG or Reactome to visualize crosstalk between LXA4 and related mediators (e.g., resolvins).
  • Machine learning : Train models to predict LXA4’s regulatory nodes in inflammatory cascades .

Q. How do I validate in silico predictions of this compound's molecular targets?

  • Molecular dynamics (MD) simulations : Test binding stability of LXA4 with predicted receptors (e.g., ALX/FPR2).
  • Surface plasmon resonance (SPR) : Quantify binding kinetics in real time.
  • Functional assays : Measure downstream signaling (e.g., cAMP levels, NF-κB inhibition) to confirm computational findings .

Q. What cross-disciplinary approaches enhance this compound's therapeutic development?

  • Pharmacology + bioengineering : Develop nanoparticle-based delivery systems to improve LXA4 stability.
  • Immunology + systems biology : Model LXA4’s role in immune cell crosstalk using single-cell RNA-seq.
  • Clinical + translational research : Design biomarker-driven trials in patient subgroups with defective resolution pathways .

Methodological Best Practices

  • Reproducibility : Document experimental protocols in detail, including reagent sources and instrument settings. Share raw data and code repositories where feasible .
  • Ethical compliance : For human tissue studies, ensure IRB approval and align with Declaration of Helsinki principles .
  • Literature rigor : Prioritize peer-reviewed journals with high impact factors and avoid non-academic sources (e.g., ) .

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